3-Naphthoylindole

Catalog No.
S516111
CAS No.
109555-87-5
M.F
C19H13NO
M. Wt
271.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Naphthoylindole

3-Naphthoylindole (CAS 109555-87-5) solves the problem of unavailable N-unsubstituted precursor for JWH-series synthesis and provides a low-activity control. • Key precursor: free N-H enables high-yield alkylation to create diverse N-functionalized analogs for SAR. • Negative control: minimal cannabinoid receptor affinity validates receptor-specific effects. • Supply: in stock with rapid global shipping, supporting analytical method development.

CAS Number

109555-87-5

Product Name

3-Naphthoylindole

IUPAC Name

1H-indol-3-yl(naphthalen-1-yl)methanone

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H

InChI Key

QIXQGVQLBPQVOR-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

3-Naphthoylindole; 3 Naphthoylindole; 3Naphthoylindole; 1'-Naphthoyl Indole; 3-(1-Naphthoyl)indole;

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43

The exact mass of the compound 3-(1-Naphthoyl)indole is 271.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg, 100 mg, 1 g

3-Naphthoylindole (CAS 109555-87-5) is the core chemical structure and direct synthetic precursor for a class of widely studied naphthoylindole-based synthetic cannabinoids, including the JWH series. Unlike its N-alkylated analogs such as JWH-018, this compound possesses a reactive N-H bond on the indole ring, defining its primary procurement value as a starting material for further chemical modification. Its distinct chemical reactivity and significantly different pharmacological profile make it a non-interchangeable choice for researchers requiring a versatile synthetic intermediate or a structurally related, low-activity negative control.

Research Fit

Core scaffold precursor for naphthoylindole synthesis
Analytical reference standard for forensic toxicology
Baseline structural prototype for SAR studies

Substituting 3-Naphthoylindole with its N-alkylated derivatives, such as JWH-018 (N-pentyl) or JWH-073 (N-butyl), is chemically and functionally inappropriate for its primary applications. The defining feature of 3-Naphthoylindole is the available N-H proton, which is the reaction site for introducing alkyl, alkenyl, or other functional groups. Using an already N-alkylated compound like JWH-018 makes this critical synthetic step impossible. Furthermore, the addition of the N-alkyl chain drastically increases cannabinoid receptor affinity and transforms the compound into a potent psychoactive agent, often subject to legal and regulatory controls, making it unsuitable as a low-activity control or a versatile, unregulated precursor.

Substitution Risk

Identity Functionalized analogs (e.g., JWH-018) introduce N-1 substitutions that alter reactivity and receptor binding, making them unsuitable as a direct scaffold replacement.
Analytical As the primary JWH-018 metabolite, this compound is a unique biomarker; substituting another naphthoylindole would invalidate targeted LC-MS/MS quantification methods.
Synthesis Using a substituted analog as precursor may divert reaction pathways and compromise synthetic yield, as route optimization is scaffold-specific.

Essential Precursor for High-Yield N-Alkylation to JWH-018 and Analogs

3-Naphthoylindole is the requisite intermediate for producing N-alkylated analogs like JWH-018. Standard synthesis protocols begin with the Friedel-Crafts acylation of indole to produce 3-Naphthoylindole, followed by N-alkylation. Documented procedures show that subsequent N-alkylation of this intermediate with 1-bromopentane proceeds in high yield, demonstrating its suitability as a direct precursor for these target molecules.

Evidence DimensionSynthetic Role & Yield
Target Compound DataServes as the direct intermediate for N-alkylation.
Comparator Or BaselineN-alkylated analogs (e.g., JWH-018) cannot be used as precursors for N-alkylation.
Quantified DifferenceEnables synthesis vs. Chemically impossible.
ConditionsN-alkylation reaction using a base (e.g., KOH) and an alkyl halide (e.g., 1-bromopentane) in a suitable solvent system.

Procurement of this specific compound is non-negotiable for any synthesis plan requiring the introduction of a substituent onto the indole nitrogen.

CB2 binding affinity
Cross-study comparable
Ki = 192 nM
Establishes low-affinity baseline scaffold for CB2 receptor SAR
Comparable potent analog JWH-213 shows Ki = 0.42 nM (~460-fold stronger)

Dramatically Lower Cannabinoid Receptor Affinity Compared to N-Pentyl Analog JWH-018

The absence of the N-pentyl chain on 3-Naphthoylindole results in a profound loss of affinity for the human CB1 cannabinoid receptor. While JWH-018 is a potent agonist with a reported Ki value of 9.00 ± 5.00 nM for the CB1 receptor, the N-H parent compound (3-Naphthoylindole) shows negligible affinity in comparison. This multi-order-of-magnitude difference in binding affinity establishes its value as a structurally analogous but pharmacologically inactive negative control.

Evidence DimensionCB1 Receptor Binding Affinity (Ki)
Target Compound DataSignificantly lower affinity (expected Ki >1000 nM)
Comparator Or BaselineJWH-018: 9.00 ± 5.00 nM
Quantified Difference>100-fold lower binding affinity than JWH-018.
ConditionsCompetitive binding assay using rat brain homogenate or cells expressing human CB1 receptors.

For researchers studying the specific effects of N-alkylated naphthoylindoles, this compound is the ideal negative control to confirm that observed activity is due to receptor binding and not non-specific or off-target effects of the core molecular scaffold.

GC-MS differentiation
Class-level inference
Absence of m/z 144 ion (1-pentylindole cation)
Distinct fragmentation from JWH-018 enables unambiguous metabolite identification
Mass spectral signature requires confirmation with certified reference standard

Altered Polarity and Solubility Profile for Differentiated Handling and Purification

The presence of the N-H bond in 3-Naphthoylindole allows it to act as a hydrogen bond donor, rendering it significantly more polar than its N-alkylated counterparts like JWH-018. This increased polarity directly impacts its solubility, favoring more polar organic solvents compared to the highly lipophilic N-alkylated analogs. This difference is critical for process chemistry, enabling distinct chromatographic separation (TLC, column chromatography) from starting materials and N-alkylated products, simplifying reaction monitoring and purification.

Evidence DimensionPhysicochemical Properties (Polarity)
Target Compound DataMore polar; capable of hydrogen bond donation.
Comparator Or BaselineN-alkylated analogs (JWH-018, JWH-073) are less polar/more lipophilic.
Quantified DifferenceQualitatively different chromatographic mobility and solubility in polar vs. nonpolar solvents.
ConditionsStandard laboratory conditions for solubility testing and chromatography (e.g., silica gel).

This polarity difference is a key processability advantage, allowing for straightforward purification and separation from its less polar reaction products during synthesis.

Synthesis yield
Data to verify
Reported 85–93% via Friedel-Crafts acylation vs. ~33% for alternative route
Supports cost-effective procurement as scalable core intermediate
Yield claims based on supplier or literature reports; verify with specific lot documentation

Core Building Block for Custom N-Substituted Naphthoylindole Synthesis

The primary application is serving as the key starting material for the synthesis of N-alkyl, N-alkenyl, or other N-functionalized 3-naphthoylindoles. Its reactive N-H site allows for high-yield alkylation, enabling researchers to create specific analogs for structure-activity relationship (SAR) studies or to develop novel chemical probes.

Negative Control for In-Vitro Cannabinoid Receptor Assays

Given its structural similarity to potent agonists like JWH-018 but with dramatically lower receptor affinity, 3-Naphthoylindole is the appropriate negative control for pharmacological assays. Its use helps to validate that the observed biological effects of N-alkylated analogs are specifically mediated by cannabinoid receptor engagement and not by non-specific interactions of the naphthoylindole scaffold.

Intermediate for Metabolite and Analytical Standard Synthesis

This compound can serve as a precursor for the deliberate synthesis of known or suspected metabolites of JWH-series compounds for use as analytical reference standards. By chemically modifying the core structure, forensic and toxicology labs can create certified standards for developing and validating detection methods for controlled substances and their metabolic products.

Application Fit

Application
Selection Property
Validation Focus
SAR scaffold development
Baseline pharmacological reference
CB2 affinity context for analog series optimization
Cost-effective analog synthesis
High-yield acylation route
Process scalability and yield consistency
Forensic toxicology reference standard
Distinct fragmentation signature
Method selectivity for JWH-018 metabolite identification

XLogP3

5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

271.099714038 Da

Monoisotopic Mass

271.099714038 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

56CC3I2OAK

Other CAS

109555-87-5

Wikipedia

3-naphthoylindole
1: Kim J, Park Y, Park M, Kim E, Yang W, Baeck S, Lee S, Han S. Simultaneous determination of five naphthoylindole-based synthetic cannabinoids and metabolites and their deposition in human and rat hair. J Pharm Biomed Anal. 2015 Jan;102:162-75. doi: 10.1016/j.jpba.2014.09.013. Epub 2014 Sep 21. PubMed PMID: 25282599.
2: Uchiyama N, Kikura-Hanajiri R, Hakamatsuka T. [Evaluation of an on-site drug-testing device for the detection of synthetic cannabinoids in illegal herbal products]. Yakugaku Zasshi. 2015;135(3):535-41. doi: 10.1248/yakushi.14-00247. Epub 2015 Jan 19. Japanese. PubMed PMID: 25759062.
3: Lovett DP, Yanes EG, Herbelin TW, Knoerzer TA, Levisky JA. Structure elucidation and identification of a common metabolite for naphthoylindole-based synthetic cannabinoids using LC-TOF and comparison to a synthetic reference standard. Forensic Sci Int. 2013 Mar 10;226(1-3):81-7. doi: 10.1016/j.forsciint.2012.12.012. Epub 2013 Jan 10. PubMed PMID: 23313601.
4: Huffman JW, Zengin G, Wu MJ, Lu J, Hynd G, Bushell K, Thompson AL, Bushell S, Tartal C, Hurst DP, Reggio PH, Selley DE, Cassidy MP, Wiley JL, Martin BR. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorg Med Chem. 2005 Jan 3;13(1):89-112. PubMed PMID: 15582455.
5: Huffman JW, Mabon R, Wu MJ, Lu J, Hart R, Hurst DP, Reggio PH, Wiley JL, Martin BR. 3-Indolyl-1-naphthylmethanes: new cannabimimetic indoles provide evidence for aromatic stacking interactions with the CB(1) cannabinoid receptor. Bioorg Med Chem. 2003 Feb 20;11(4):539-49. PubMed PMID: 12538019.
6: Tauskela JS, Comas T, Hewitt M, Aylsworth A, Zhao X, Martina M, Costain WJ. Effect of synthetic cannabinoids on spontaneous neuronal activity: Evaluation using Ca(2+) spiking and multi-electrode arrays. Eur J Pharmacol. 2016 Sep 5;786:148-160. doi: 10.1016/j.ejphar.2016.05.038. Epub 2016 Jun 2. PubMed PMID: 27262380.
7: Zaitsu K, Nakayama H, Yamanaka M, Hisatsune K, Taki K, Asano T, Kamata T, Katagai M, Hayashi Y, Kusano M, Tsuchihashi H, Ishii A. High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. Int J Legal Med. 2015 Nov;129(6):1233-45. doi: 10.1007/s00414-015-1257-4. Epub 2015 Sep 8. Erratum in: Int J Legal Med. 2016 Jan;130(1):309-16. PubMed PMID: 26349566.
8: Coppola M, Mondola R. JWH-122 Consumption Adverse Effects: A Case of Hallucinogen Persisting Perception Disorder Five-Year Follow-Up. J Psychoactive Drugs. 2017 Jul-Aug;49(3):262-265. doi: 10.1080/02791072.2017.1316431. Epub 2017 Apr 25. PubMed PMID: 28441106.

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